1-(Naphthalen-2-ylsulfonyl)-4-(thiophen-2-ylsulfonyl)piperazine
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Overview
Description
1-(2-NAPHTHYLSULFONYL)-4-(2-THIENYLSULFONYL)PIPERAZINE is a complex organic compound that features both naphthyl and thienyl sulfonyl groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-NAPHTHYLSULFONYL)-4-(2-THIENYLSULFONYL)PIPERAZINE typically involves the sulfonylation of piperazine with 2-naphthalenesulfonyl chloride and 2-thiophenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated processes to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-NAPHTHYLSULFONYL)-4-(2-THIENYLSULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl groups can be reduced to thiols or sulfides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Thiols or sulfides
Substitution: Brominated or nitrated derivatives
Scientific Research Applications
1-(2-NAPHTHYLSULFONYL)-4-(2-THIENYLSULFONYL)PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems due to its unique structural features.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the field of oncology.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(2-NAPHTHYLSULFONYL)-4-(2-THIENYLSULFONYL)PIPERAZINE is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. Further research is needed to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-(2-NAPHTHYL)-3-(2-THIENYL)-2-PROPEN-1-ONE: Another compound featuring naphthyl and thienyl groups, but with different connectivity and functional groups.
1-(2-NAPHTHYL)-3-PHENYL-2-PROPEN-1-ONE: Similar in structure but with a phenyl group instead of a thienyl group.
Uniqueness
1-(2-NAPHTHYLSULFONYL)-4-(2-THIENYLSULFONYL)PIPERAZINE is unique due to the presence of both naphthyl and thienyl sulfonyl groups attached to a piperazine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C18H18N2O4S3 |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
1-naphthalen-2-ylsulfonyl-4-thiophen-2-ylsulfonylpiperazine |
InChI |
InChI=1S/C18H18N2O4S3/c21-26(22,17-8-7-15-4-1-2-5-16(15)14-17)19-9-11-20(12-10-19)27(23,24)18-6-3-13-25-18/h1-8,13-14H,9-12H2 |
InChI Key |
BCELZVYPMWGCGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
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